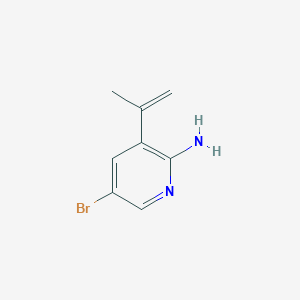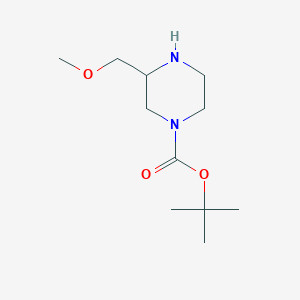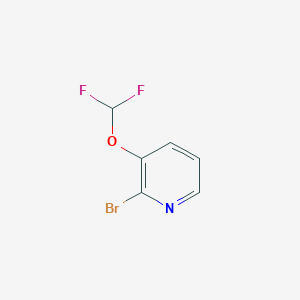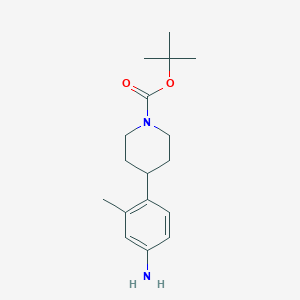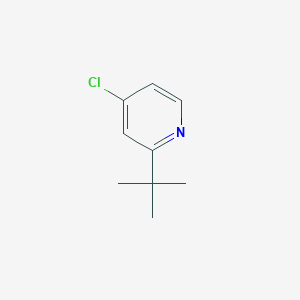
2-(tert-Butyl)-4-chloropyridine
Übersicht
Beschreibung
2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
2-(tert-Butyl)-4-chloropyridine has been utilized in dye-sensitized solar cells. A study by Dürr, Yasuda, and Nelles (2006) found that adding 4-tert-butyl pyridine to the electrolyte of these cells can increase their open circuit voltage. This effect was attributed to a reduction in interface defect density and charge carrier recombination, enhancing solar cell efficiency Dürr, M., Yasuda, A., & Nelles, G. (2006). Applied Physics Letters.
Polymer Chemistry
In the field of polymer chemistry, 2-(tert-Butyl)-4-chloropyridine derivatives have been used in controlled polymerization processes. A study by Nose, Iyoda, and Sanji (2014) explored the polycondensation of 4-chloropyridine derivatives, demonstrating that this compound can play a crucial role in producing polymers with well-defined end groups Nose, K., Iyoda, T., & Sanji, T. (2014). Polymer.
Photocatalytic Degradation
Stapleton et al. (2010) investigated the photolytic/photocatalytic degradation of 2-chloropyridine, a related compound, in aqueous solutions. This research is relevant for understanding how derivatives of 2-(tert-Butyl)-4-chloropyridine might behave in similar environmental and industrial contexts Stapleton, D. R., Konstantinou, I., Mantzavinos, D., Hela, D., & Papadaki, M. (2010). Applied Catalysis B-environmental.
Chemical Bond Activation
In chemical synthesis, 2-(tert-Butyl)-4-chloropyridine has been involved in studies related to C-H bond activation. Crosby, Clarkson, and Rourke (2009) used a derivative of this compound to explore the activation of C-H bonds in a cyclometalated complex, providing insights into complex chemical reactions and mechanisms Crosby, S. H., Clarkson, G., & Rourke, J. (2009). Journal of the American Chemical Society.
Coordination Chemistry
2-(tert-Butyl)-4-chloropyridine derivatives have also been used in coordination chemistry. Titova et al. (2016) studied the coordination of pyridines to a specific iridium complex, demonstrating the diverse applications of this compound in creating complex molecular structures Titova, E., Silantyev, G. A., Filippov, O., Gulyaeva, E., Gutsul, E., Dolgushin, F. M., & Belkova, N. (2016). European Journal of Inorganic Chemistry.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloropyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

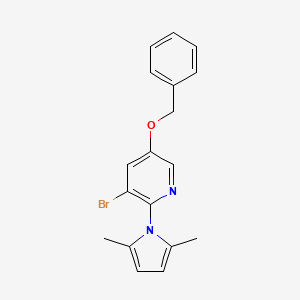
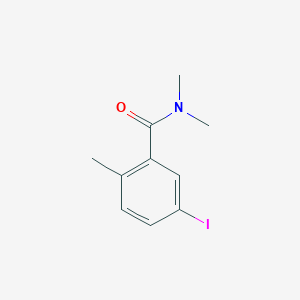
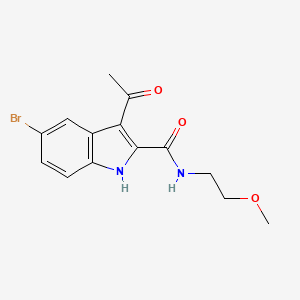
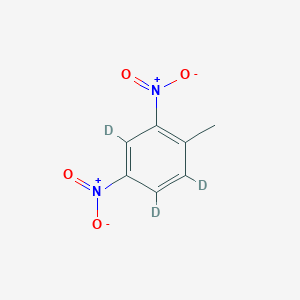
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
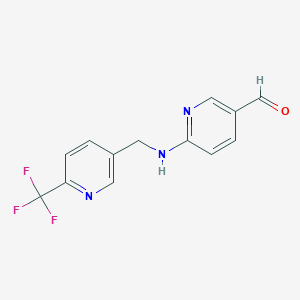
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
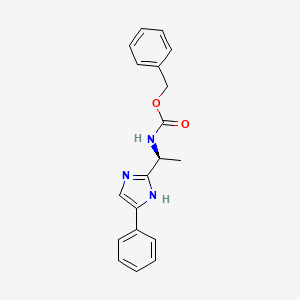
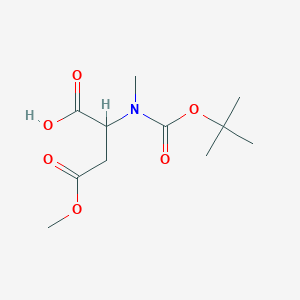
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
